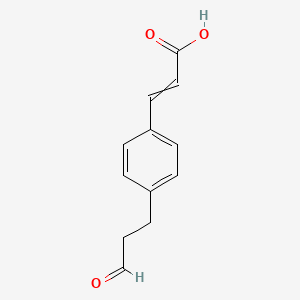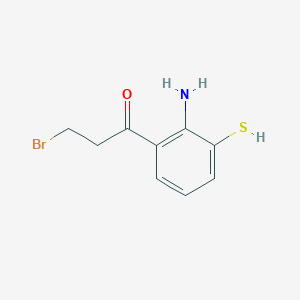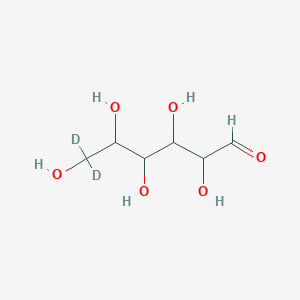
6,6-Dideuterio-2,3,4,5,6-pentahydroxyhexanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Glucose-6,6-d2: is a deuterated form of glucose, where two hydrogen atoms at the sixth carbon position are replaced by deuterium atoms. This isotopically labeled compound is often used in various scientific research applications due to its unique properties. The empirical formula of D-Glucose-6,6-d2 is C6D2H10O6, and it has a molecular weight of 182.17 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: D-Glucose-6,6-d2 can be synthesized through the deuteration of D-glucose. The process typically involves the use of deuterium oxide (D2O) as a deuterium source. The reaction conditions often require a catalyst to facilitate the exchange of hydrogen atoms with deuterium atoms. The reaction is carried out under controlled temperature and pressure to ensure the selective incorporation of deuterium at the desired positions .
Industrial Production Methods: Industrial production of D-Glucose-6,6-d2 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium oxide and advanced catalytic systems to achieve high isotopic purity and yield. The production is carried out in specialized reactors designed to handle deuterium and ensure the safety and efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions: D-Glucose-6,6-d2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are similar to those of non-deuterated glucose but may exhibit slight differences in reaction rates and mechanisms due to the presence of deuterium atoms.
Common Reagents and Conditions:
Oxidation: D-Glucose-6,6-d2 can be oxidized using reagents such as nitric acid or potassium permanganate.
Reduction: Reduction of D-Glucose-6,6-d2 can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of hydroxyl groups with other functional groups.
Major Products: The major products formed from these reactions include deuterated derivatives of gluconic acid, glucaric acid, and various substituted glucose compounds .
Applications De Recherche Scientifique
Chemistry: In chemistry, D-Glucose-6,6-d2 is used as a tracer in metabolic studies to investigate the pathways and mechanisms of glucose metabolism. It is also employed in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of glucose and its derivatives .
Biology: In biological research, D-Glucose-6,6-d2 is used to study glucose uptake and utilization in cells. It helps in understanding the metabolic processes and pathways involved in diseases such as diabetes and cancer .
Medicine: In medicine, D-Glucose-6,6-d2 is used in clinical studies to investigate glucose metabolism in patients with metabolic disorders. It is also used as a diagnostic tool in positron emission tomography (PET) imaging to assess glucose uptake in tissues .
Industry: In the industrial sector, D-Glucose-6,6-d2 is used in the production of deuterated pharmaceuticals and as a standard in quality control and analytical testing .
Mécanisme D'action
D-Glucose-6,6-d2 exerts its effects by participating in metabolic pathways similar to those of non-deuterated glucose. The presence of deuterium atoms can influence the reaction rates and mechanisms due to the kinetic isotope effect. In metabolic studies, D-Glucose-6,6-d2 is taken up by cells and undergoes phosphorylation to form glucose-6-phosphate. This compound then enters glycolysis or other metabolic pathways, allowing researchers to track its fate and study the underlying biochemical processes .
Comparaison Avec Des Composés Similaires
D-Glucose-1,2,3,4,5,6,6-d7: A fully deuterated form of glucose used in similar research applications.
D-Glucose-13C6: A carbon-13 labeled glucose used in metabolic studies and NMR spectroscopy.
D-Glucose-1-13C: A carbon-13 labeled glucose with a single labeled carbon atom, used in specific metabolic studies.
Uniqueness: D-Glucose-6,6-d2 is unique due to its selective deuteration at the sixth carbon position. This selective labeling allows for specific studies on the metabolic fate of glucose and its derivatives, providing insights into the mechanisms of glucose metabolism and its role in various biological processes .
Propriétés
Formule moléculaire |
C6H12O6 |
|---|---|
Poids moléculaire |
182.17 g/mol |
Nom IUPAC |
6,6-dideuterio-2,3,4,5,6-pentahydroxyhexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/i2D2 |
Clé InChI |
GZCGUPFRVQAUEE-CBTSVUPCSA-N |
SMILES isomérique |
[2H]C([2H])(C(C(C(C(C=O)O)O)O)O)O |
SMILES canonique |
C(C(C(C(C(C=O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


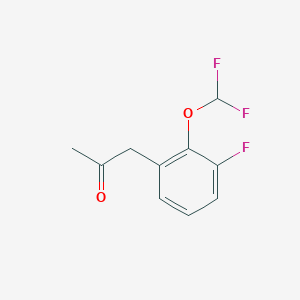
![[4-(Diphenylamino)benzylidene]propanedinitrile](/img/structure/B14072438.png)

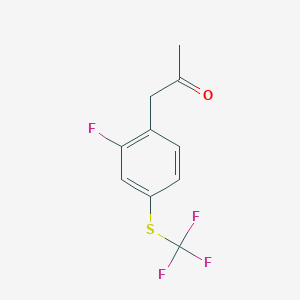
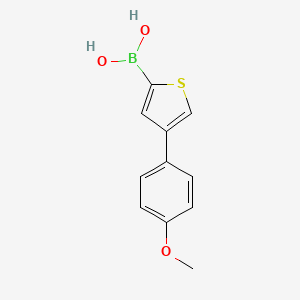
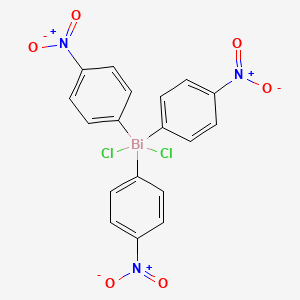
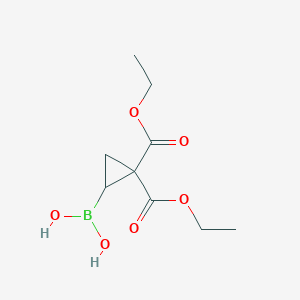
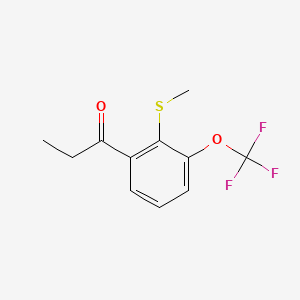

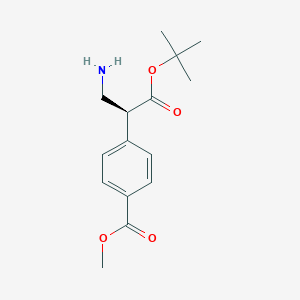
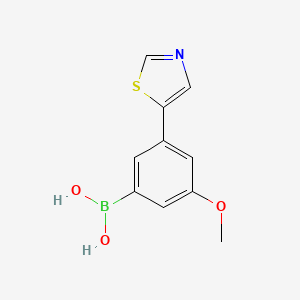
![(1R,3S,4R,5R)-3-amino-4,6,6-trimethylbicyclo[3.1.1]heptan-4-ol](/img/structure/B14072483.png)
